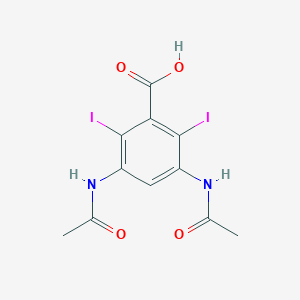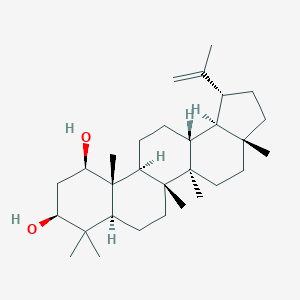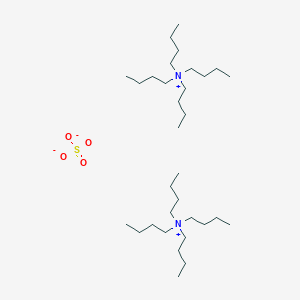
(4-Chloro-3-methylphenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is a chemical compound used in various fields of research . It is used as a reactant in the preparation of piperidine derivatives as prolylcarboxypeptidase inhibitors, and phenylpyrazoles as cyclooxygenase-2 (COX-2) inhibitors .
Molecular Structure Analysis
The molecular formula of “(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is C7H10Cl2N2 . The structure includes a phenyl ring substituted with a chlorine atom and a methyl group. Attached to the ring is a hydrazine group, which consists of two nitrogen atoms and two hydrogen atoms .
Chemical Reactions Analysis
“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” can react with other compounds to form new substances. For example, it reacts with 3-acetonyl-5-cyano-1,2,4-thiadiazole to yield 5-cyano-3-(5-chloro-2-methylindol-3-yl)-1,2,4-thiadiazole and 5-cyano-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-1,2,4-thiadiazole .
Physical And Chemical Properties Analysis
The molecular weight of “(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is 193.07 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.
Wissenschaftliche Forschungsanwendungen
Inhibitors of SARS-CoV-2
This compound has been used in the synthesis of new Schiff-base ligand that was obtained from the condensation of (4-chloro-3-methyl phenyl) hydrazine with 2-pyridine-carboxaldehyde and its novel Schiff-base metal complexes . These complexes have shown dual inhibition of main protease (Mpro) and nonstructural protein 10/nonstructural protein 16 (NSP16) methyltransferase complex, which are key targets for COVID-19 therapy .
Antibacterial Properties
The Schiff-base metal complexes synthesized using this compound have been tested against Pseudomonas aeruginosa and Staphylococcus aureus . The results showed that the Zn (II) complex has the highest activity compared with other compounds .
Molecular Docking Studies
The activity of the compound and its Ni (II) and Zn (II) complexes against Mpro and NSP10/ NSP16 was investigated using a molecular docking approach . They showed excellent binding energies ranging from −5.9 to −7.2 kcal/mol and −5.8 to −7.2 for Mpro and NSP16, respectively .
Synthesis of Schiff-Base Metal Complexes
This compound has been used in the synthesis of new Schiff-base metal complexes, including Ni (II), Pd (II), Pt (II), Zn (II), and Hg (II) . These complexes have been characterized using FT-IR, 1 H NMR, 13 C NMR, and elemental analysis .
Research Chemicals and Analytical Standards
“(4-Chloro-3-methylphenyl)hydrazine Hydrochloride” is available as a reference standard for neurology research chemicals and analytical standards .
Synthesis of Novel Schiff-Base Ligand
This compound has been used in the synthesis of a new Schiff-base ligand that was obtained from the condensation of (4-chloro-3-methyl phenyl) hydrazine with 2-pyridine-carboxaldehyde .
Eigenschaften
IUPAC Name |
(4-chloro-3-methylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMRABNTKNEXER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593051 |
Source


|
| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methylphenyl)hydrazine hydrochloride | |
CAS RN |
221687-08-7 |
Source


|
| Record name | (4-Chloro-3-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














